2-(3-Phenylpyrrolidin-1-yl)acetohydrazide
Overview
Description
2-(3-Phenylpyrrolidin-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is also known as Phenylpiracetam hydrazide .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O. The compound has a molar mass of 219.28 g/mol. The structure includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Scientific Research Applications
Anticancer Evaluation
- A study synthesized and characterized derivatives of 1H-benzimidazole, including compounds similar to 2-(3-Phenylpyrrolidin-1-yl)acetohydrazide, for anticancer evaluation. One compound showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Pharmacological Screening
- Research on novel benzimidazole acetohydrazide derivatives, including structures analogous to this compound, evaluated their potential as EGFR inhibitors. The kinase inhibitor activities of these compounds were found to be limited (Demirel et al., 2017).
Antimicrobial Activity
- A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, including acetohydrazides similar to the target compound, demonstrated potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).
Biochemical Analysis
Biochemical Properties
2-(3-Phenylpyrrolidin-1-yl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific hydrolase enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can alter cellular metabolism, leading to changes in the production of key metabolites and energy levels within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions often result in alterations in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects, such as organ damage or behavioral changes, may occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis.
Properties
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-14-12(16)9-15-7-6-11(8-15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLGZJOSGAMSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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